tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate
Description
Structure and Synthesis: This compound is a harmine-derived molecule featuring a 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole core linked to a tert-butyl carbamate-protected ethylamine chain. Its synthesis involves reacting harmine or harmole derivatives with 2-(Boc-amino)ethyl bromide in anhydrous DMF using Cs₂CO₃ as a base, followed by purification via column chromatography (DCM:MeOH = 8:1) . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enabling controlled derivatization in subsequent steps .
Key Applications:
The compound acts as an intermediate in synthesizing antiplasmodial and anticancer agents. Its structure is critical for binding to Plasmodium falciparum heat shock protein 90 (PfHsp90), with the 7-methoxy group contributing to hydrophobic interactions in the protein’s binding pocket .
Properties
Molecular Formula |
C20H25N3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
tert-butyl N-[2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethyl]carbamate |
InChI |
InChI=1S/C20H25N3O3/c1-13-18-16(8-9-21-13)15-7-6-14(25-5)12-17(15)23(18)11-10-22-19(24)26-20(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,22,24) |
InChI Key |
FXABWPYMSPBYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-7-yl)oxy)ethyl)carbamate (Compound 2)
Structural Differences :
- Substitution : The 7-methoxy group in the target compound is replaced with an ethoxy chain.
- Synthesis: Synthesized via harmole and 2-(Boc-amino)ethyl bromide under similar conditions, yielding 63% .
Functional Implications :
2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine (Compound 3/10)
Structural Differences :
Functional Implications :
Urea Derivatives (Compounds 12 and 13)
Structural Differences :
Functional Implications :
(E)-3-(4-chlorophenyl)-N-(2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)acrylamide
Structural Differences :
Functional Implications :
Comparative Data Tables
Table 1: Physicochemical and Pharmacological Properties
Research Findings and Implications
- Boc Group Utility : The Boc protection in the target compound enables modular synthesis of diverse derivatives while maintaining stability during storage .
- Methoxy vs. Ethoxy : The 7-methoxy group is critical for PfHsp90 binding, as larger substituents (e.g., ethoxy) disrupt hydrophobic interactions .
- Derivative Potency : Urea and acrylamide derivatives exhibit enhanced antiplasmodial activity, highlighting the importance of post-Boc functionalization .
Biological Activity
tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate, also known by its CAS number 2521791-64-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships, in vitro studies, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. Its structure features a pyridoindole core which is significant for its biological activity.
1. Anticancer Activity
Research has indicated that compounds with a similar structural framework exhibit anticancer properties. For instance, studies on harmine derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
3. Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential of this compound to modulate neuroinflammation could be an area for future research.
Structure-Activity Relationship (SAR)
A detailed analysis of SAR can provide insights into how modifications to the chemical structure influence biological activity. For example, the introduction of methoxy groups at specific positions has been associated with increased potency in inhibiting certain enzymes or receptors.
| Modification | Biological Effect |
|---|---|
| Methoxy group at position 7 | Increased potency against kinases |
| tert-butyl group | Improved solubility and bioavailability |
Case Study 1: Anticancer Activity
In a study investigating harmine analogs, compounds with similar structural motifs to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests potential efficacy in targeting tumor cells.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of indole derivatives highlighted that certain compounds could reduce oxidative stress markers in neuronal cell cultures. While direct studies on this compound are lacking, its structural similarities suggest it may possess similar neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
